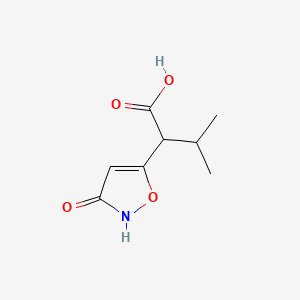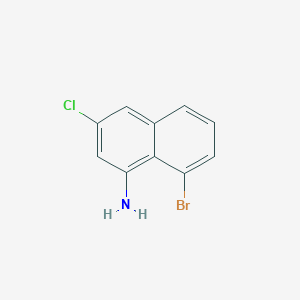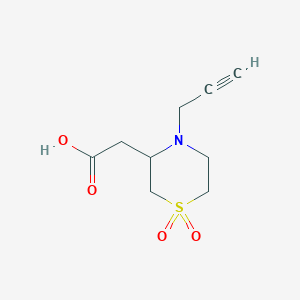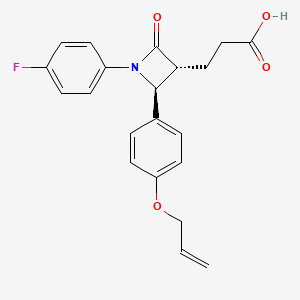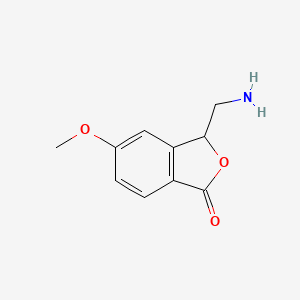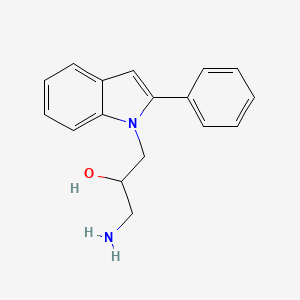
1-Amino-3-(2-phenyl-indol-1-yl)-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(2-phenyl-indol-1-yl)-propan-2-ol is a complex organic compound that features an indole ring system substituted with a phenyl group and an amino alcohol side chain. Compounds with indole structures are often of significant interest in medicinal chemistry due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(2-phenyl-indol-1-yl)-propan-2-ol typically involves multi-step organic reactions. One possible route could include:
Formation of the Indole Ring: Starting from a suitable precursor like phenylhydrazine and an aldehyde or ketone to form the indole ring.
Phenyl Substitution: Introducing the phenyl group at the 2-position of the indole ring through a Friedel-Crafts alkylation or acylation reaction.
Amino Alcohol Side Chain Addition: Attaching the amino alcohol side chain via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(2-phenyl-indol-1-yl)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, potentially altering its biological activity.
Substitution: The indole ring and the phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups to the indole or phenyl rings.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its indole structure, which is common in many bioactive compounds.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action for 1-Amino-3-(2-phenyl-indol-1-yl)-propan-2-ol would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The amino alcohol side chain might also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-(2-methyl-indol-1-yl)-propan-2-ol: Similar structure but with a methyl group instead of a phenyl group.
1-Amino-3-(2-ethyl-indol-1-yl)-propan-2-ol: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
1-Amino-3-(2-phenyl-indol-1-yl)-propan-2-ol is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity compared to its methyl or ethyl analogs.
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
1-amino-3-(2-phenylindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C17H18N2O/c18-11-15(20)12-19-16-9-5-4-8-14(16)10-17(19)13-6-2-1-3-7-13/h1-10,15,20H,11-12,18H2 |
InChI Key |
YVPVKUGFYTXKFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-2-(methylthio)benzo[d]oxazole](/img/structure/B15204412.png)
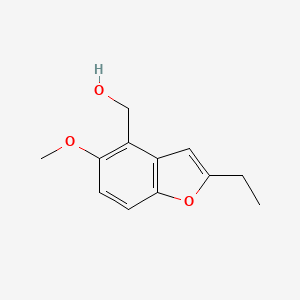

![OC-6-11-delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate](/img/structure/B15204428.png)
![(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B15204433.png)
